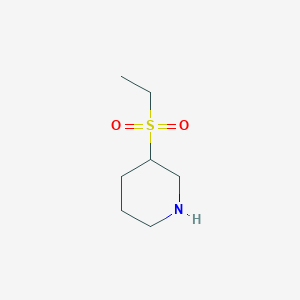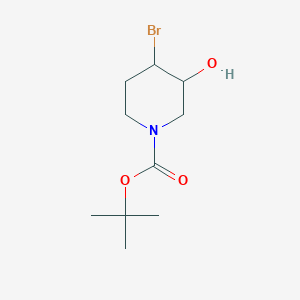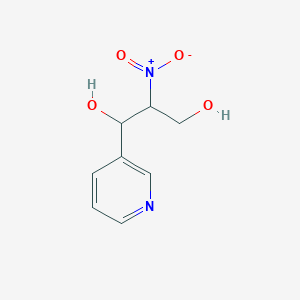![molecular formula C18H16N2S2 B12448972 N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine](/img/structure/B12448972.png)
N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is an organic compound characterized by its unique structure, which includes a thiophene ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 2-aminobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Research may focus on its mechanism of action and its effects on various biological pathways.
Industry
In the industrial sector, (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-thienyl)-N-{2-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
- (E)-1-(3-methylthiophen-2-yl)-N-{2-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine
Uniqueness
(E)-1-(5-methylthiophen-2-yl)-N-{2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is unique due to the presence of the 5-methylthiophene moiety, which can influence its electronic properties and reactivity. This structural feature may confer distinct advantages in terms of stability and interaction with other molecules compared to similar compounds.
Properties
Molecular Formula |
C18H16N2S2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)-N-[2-[(5-methylthiophen-2-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C18H16N2S2/c1-13-7-9-15(21-13)11-19-17-5-3-4-6-18(17)20-12-16-10-8-14(2)22-16/h3-12H,1-2H3 |
InChI Key |
ZFBFCMIJPAPZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2N=CC3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B12448904.png)
![2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
![N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)

![Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-](/img/structure/B12448928.png)


![N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448935.png)
![4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12448951.png)

![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)
